molecular formula C15H22N2O3S B5831889 N-(4-methylbenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

N-(4-methylbenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5831889
M. Wt: 310.4 g/mol
InChI Key: YVEAGRUAZWJFKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-(4-methylbenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide involves several steps, including solid phase synthesis techniques and reactions with sulfonyl chlorides. For instance, a solid phase synthesis technique was used to synthesize N-p-Methylbenzyl benzamide by treating polystyryl- sulfonyl chloride resin with p-methylbenzyl amine in the presence of pyridine, yielding polymer-supported N-p-methylbenzyl sulfonamide (Juntao Luo & Wenqiang Huang, 2004). Another approach involves reacting ethyl piperidine-4-carboxylate with alkyl/aryl sulfonyl chlorides to synthesize N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives (H. Khalid, A. Rehman, & M. Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of compounds in this class is often elucidated through techniques such as single-crystal X-ray diffraction, revealing intricate details about the crystallography and geometry of the molecules. For example, the crystal structure of N-p-Methylbenzyl benzamide was determined, showing an orthorhombic space group with intermolecular hydrogen bonds (Juntao Luo & Wenqiang Huang, 2004).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including nucleophilic substitution reactions, radioiodination, and reactions with organometallic reagents. For instance, a mild technique for preparing sigma-1 receptor ligands through nucleophilic substitution reactions was described, demonstrating some factors affecting the radiochemical yield (M. Sadeghzadeh et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the behavior of these compounds in different environments and their potential applications. However, specific details on the physical properties of N-(4-methylbenzyl)-1-(methylsulfonyl)-4-piperidinecarboxamide are not provided in the reviewed literature.

Chemical Properties Analysis

The chemical properties, including reactivity, bioactivity, and interaction with biological targets, are essential for potential therapeutic applications. Some compounds in this class have been evaluated for their acetylcholinesterase inhibition activity and receptor binding studies, providing insights into their mechanism of action and potential as therapeutic agents (H. Khalid, A. Rehman, & M. Abbasi, 2014).

Future Directions

The future research directions for this compound could potentially involve exploring its pharmacological activity, given the presence of a piperidine ring . Additionally, the sulfonyl group could be explored for its potential use in organic synthesis .

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12-3-5-13(6-4-12)11-16-15(18)14-7-9-17(10-8-14)21(2,19)20/h3-6,14H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEAGRUAZWJFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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